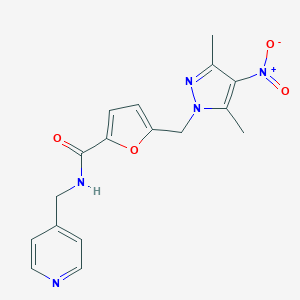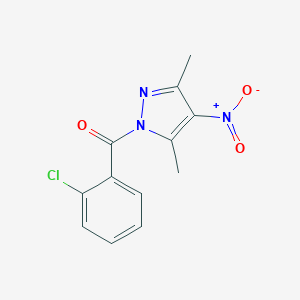![molecular formula C16H10F3N5O B214279 N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214279.png)
N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, also known as CP-547632, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. This compound has been shown to have a significant impact on cancer cells, making it a promising candidate for the development of new cancer treatments. In
科学研究应用
N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and radiation therapy.
作用机制
The mechanism of action of N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is not fully understood, but it is believed to target the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer cells. This pathway plays a critical role in cell growth, survival, and proliferation, and is often overactivated in cancer cells. N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to inhibit this pathway, leading to decreased cancer cell growth and increased apoptosis.
Biochemical and Physiological Effects:
N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the PI3K/AKT/mTOR pathway, it has been shown to induce cell cycle arrest, decrease angiogenesis, and inhibit tumor cell invasion and metastasis. In addition, N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
实验室实验的优点和局限性
One of the main advantages of N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is its specificity for cancer cells. This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. In addition, N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and radiation therapy.
One of the limitations of N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is its relatively low potency compared to other cancer treatments. This may limit its effectiveness as a stand-alone treatment. In addition, more research is needed to fully understand the mechanism of action of N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide and to identify potential side effects.
未来方向
There are several future directions for research on N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. One area of focus is the development of more potent analogs of N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. In addition, more research is needed to fully understand the mechanism of action of N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide and to identify potential side effects. Another area of focus is the development of combination therapies that include N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, as this compound has been shown to have synergistic effects when used in combination with other cancer treatments. Finally, more research is needed to determine the optimal dosing and administration schedule for N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in order to maximize its effectiveness as a cancer treatment.
合成方法
N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound that is typically synthesized using a multi-step process. The first step involves the synthesis of the pyrazolo[1,5-a]pyrimidine core, which is achieved through the reaction of 5-phenyl-1H-pyrazole-3-carboxylic acid with 4,6-dichloro-2-(trifluoromethyl)pyrimidine. The resulting intermediate is then reacted with cyanomethylamine to form the final product, N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide.
属性
产品名称 |
N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
|---|---|
分子式 |
C16H10F3N5O |
分子量 |
345.28 g/mol |
IUPAC 名称 |
N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C16H10F3N5O/c17-16(18,19)13-8-11(10-4-2-1-3-5-10)22-14-9-12(23-24(13)14)15(25)21-7-6-20/h1-5,8-9H,7H2,(H,21,25) |
InChI 键 |
SSVKMRUXGWFZMY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NCC#N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-ethoxy-2-nitrophenyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B214196.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3-methoxyphenyl)-2-furamide](/img/structure/B214197.png)





![2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B214208.png)
![6-amino-3-tert-butyl-4-thiophen-2-yl-2,4-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B214210.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide](/img/structure/B214213.png)


![N-(4-chloro-2-fluorophenyl)-3-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B214217.png)
